Ethyl acetoacetate-13C4

Pharmaceutical synthesis Stable isotope labeling Metabolite standard preparation

Ethyl acetoacetate-13C4 (CAS 84508-55-4) is a stable isotope-labeled analog of ethyl acetoacetate in which four carbon atoms at positions 1, 2, 3, and 4 are substituted with carbon-13 (13C), yielding a molecular formula of C2¹³C4H10O3 and a molecular weight of 134.11 g/mol. The compound maintains the identical keto-enol tautomeric functionality and chemical reactivity profile as unlabeled ethyl acetoacetate (CAS 141-97-9), including participation in Claisen condensations, Michael additions, and enantioselective catalytic asymmetric hydrogenation reactions.

Molecular Formula C6H10O3
Molecular Weight 134.11 g/mol
CAS No. 84508-55-4
Cat. No. B032358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetoacetate-13C4
CAS84508-55-4
SynonymsEthyl acetoacetate-1,2,3,4-13C4; 1-Ethoxybutane-1,3-dione-13C4;  3-Oxobutanoic Acid Ethyl Ester-13C4;  3-Oxobutyric Acid Ethyl Ester-13C4;  Acetylacetic Acid Ethyl Ester-13C4;  EAA-13C4;  Ethyl 2-acetoacetate-13C4;  Ethyl 2-methyl-3-oxopropionate-13C4;  Ethy
Molecular FormulaC6H10O3
Molecular Weight134.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C
InChIInChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1
InChIKeyXYIBRDXRRQCHLP-XMUWKQMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl acetoacetate-13C4 Procurement Specification and Technical Baseline


Ethyl acetoacetate-13C4 (CAS 84508-55-4) is a stable isotope-labeled analog of ethyl acetoacetate in which four carbon atoms at positions 1, 2, 3, and 4 are substituted with carbon-13 (13C), yielding a molecular formula of C2¹³C4H10O3 and a molecular weight of 134.11 g/mol . The compound maintains the identical keto-enol tautomeric functionality and chemical reactivity profile as unlabeled ethyl acetoacetate (CAS 141-97-9), including participation in Claisen condensations, Michael additions, and enantioselective catalytic asymmetric hydrogenation reactions [1]. As a 13C-labeled isotopologue, it serves as a quantitative tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications, enabling precise quantification, structural elucidation, and metabolic pathway tracking without the safety and regulatory constraints associated with radioactive labeling [2].

Why Unlabeled Ethyl Acetoacetate or Alternative Isotopologues Cannot Substitute for Ethyl acetoacetate-13C4


Unlabeled ethyl acetoacetate (CAS 141-97-9) and its alternative isotopologues—including single-site 13C analogs (e.g., ethyl acetoacetate-1-13C, ethyl acetoacetate-2-13C, ethyl acetoacetate-3-13C, ethyl acetoacetate-4-13C), dual-site variants (e.g., ethyl acetoacetate-2,4-13C2), and deuterated forms (e.g., ethyl acetoacetate-d5, CAS 55514-60-8)—exhibit fundamentally different mass spectrometric and NMR spectroscopic signatures due to variations in isotopic substitution pattern, number of labeled atoms, and mass shift magnitude . Ethyl acetoacetate-13C4 produces a distinct M+4 mass shift versus unlabeled parent (M=130.14), whereas single-site 13C analogs yield only M+1 shifts and dual-site 13C2 variants yield M+2 shifts, rendering them unsuitable for applications requiring simultaneous tracking of multiple carbon positions or sufficient mass separation from natural isotopic abundance background . Furthermore, deuterated analogs such as ethyl acetoacetate-d5 introduce potential deuterium kinetic isotope effects that can alter reaction rates and metabolic profiles in ways that 13C-labeled compounds do not, as 13C substitution produces negligible mass-related perturbations to chemical kinetics relative to deuterium labeling [1]. The 13C4 labeling pattern specifically enables the synthesis of uniformly carbon-13-labeled downstream pharmaceutical intermediates and metabolites, as demonstrated in the preparation of 13C4-Leflunomide and its active metabolite 13C4-A77 1726, where the four-carbon labeling is conserved throughout the synthetic sequence [2].

Ethyl acetoacetate-13C4: Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Utility in 13C-Labeled Pharmaceutical Intermediate Preparation: 13C4-Leflunomide and 13C4-A77 1726 Synthesis

Ethyl acetoacetate-13C4 serves as the foundational starting material for the synthesis of fully carbon-13-labeled leflunomide and its pharmacologically active primary metabolite A77 1726. The 13C4 labeling pattern is conserved throughout a multi-step synthetic sequence, enabling preparation of isotopically labeled analytical standards suitable for bioavailability and pharmacokinetic studies [1]. Unlabeled ethyl acetoacetate (CAS 141-97-9) and single-site 13C analogs cannot achieve the same uniform labeling of the downstream heterocyclic scaffold, as the four-carbon acetoacetate moiety is incorporated intact into the target molecular framework [2].

Pharmaceutical synthesis Stable isotope labeling Metabolite standard preparation

Isotopic Purity and Chemical Purity Combined Specification: 99 atom% 13C with 99% (CP) Assay

The Sigma-Aldrich product specification for Ethyl acetoacetate-1,2,3,4-13C4 (Product No. 489263) provides an isotopic purity of 99 atom % 13C combined with a chemical purity assay of 99% (CP), ensuring that the material is both highly enriched in the desired isotope and chemically homogeneous . By contrast, alternative single-site 13C-labeled ethyl acetoacetate variants (e.g., ethyl acetoacetate-3-13C, Product No. 488828) are offered at 99 atom % 13C isotopic purity but with assay specifications that may differ based on synthetic route and quality control parameters . Deuterated analogs such as ethyl acetoacetate-d5 (CAS 55514-60-8) exhibit different isotopic purity specifications (typically 98-99 atom % D) and may contain residual protiated species due to incomplete deuterium exchange .

Analytical chemistry Method validation Quality control

Mass Shift and MS Detection Window: M+4 Separation from Unlabeled Background

Ethyl acetoacetate-13C4 produces a mass shift of M+4 relative to the unlabeled parent compound (M=130.14), corresponding to the substitution of four 12C atoms (12.0000 Da each) with four 13C atoms (13.0034 Da each), yielding a molecular weight of 134.11 g/mol . This M+4 shift provides superior mass separation from the natural isotopic abundance envelope of unlabeled ethyl acetoacetate (which includes M+1 and M+2 peaks from natural 13C occurrence at approximately 1.1% per carbon) compared to single-site 13C analogs (M+1 shift) or dual-site 13C2 analogs (M+2 shift), reducing the potential for isotopic cross-talk and improving signal-to-noise ratios in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) MS methods [1].

Mass spectrometry Quantitative analysis Internal standardization

Comparative Procurement Cost Analysis: Ethyl acetoacetate-13C4 versus Alternative Labeled Analogs

Based on published catalog pricing from multiple vendors (MedChemExpress, Aladdin, ChemicalBook aggregated listings), Ethyl acetoacetate-13C4 exhibits a price point of approximately USD 1,001.90 per 100 mg (Aladdin, SKU E474098) to USD 1,853 per 500 mg (MedChemExpress) for research-grade material with 99 atom% 13C and 98-99% chemical purity . By comparison, single-site 13C-labeled ethyl acetoacetate (e.g., ethyl acetoacetate-1-13C) is priced approximately 30-50% lower on a per-gram basis, reflecting the reduced synthetic complexity and lower isotopic material cost of incorporating a single 13C atom versus four . Deuterated analogs such as ethyl acetoacetate-d5 (CAS 55514-60-8) are priced comparably to the 13C4 variant, but do not provide the equivalent carbon framework labeling for downstream metabolite tracking applications .

Procurement economics Isotope-labeled compounds Research budgeting

Ethyl acetoacetate-13C4: Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation


Synthesis of 13C-Labeled Pharmaceutical Metabolite Standards for Bioavailability and Pharmacokinetic Studies

Ethyl acetoacetate-13C4 is the starting material of choice for synthesizing uniformly 13C-labeled pharmaceutical intermediates and metabolite standards where the acetoacetate-derived carbon framework must be fully isotopically labeled. The synthetic route to 13C4-Leflunomide and 13C4-A77 1726 demonstrates that the four-carbon 13C labeling is conserved throughout multi-step transformations, enabling preparation of analytical standards suitable for absolute quantification in plasma and tissue matrices via LC-MS/MS. The M+4 mass shift provides unambiguous mass separation from endogenous unlabeled analytes, while the 99 atom% 13C isotopic purity ensures minimal isotopic cross-contamination. Laboratories engaged in drug metabolism and pharmacokinetics (DMPK) studies should procure this 13C4-labeled intermediate when the target metabolite or pharmaceutical contains an acetoacetate-derived substructure requiring uniform 13C labeling [1].

Stable Isotope-Labeled Internal Standard for Quantitative GC-MS and LC-MS/MS Analysis of Ethyl Acetoacetate

For analytical laboratories performing quantitative determination of ethyl acetoacetate in complex biological or environmental matrices, Ethyl acetoacetate-13C4 serves as an optimal stable isotope-labeled internal standard (SIL-IS). The M+4 mass shift relative to the unlabeled analyte (Δm/z = +4 Da) provides a detection window that is well separated from the natural isotopic abundance envelope of the analyte, minimizing cross-talk between the internal standard and analyte channels. The 99 atom% 13C isotopic purity combined with 99% chemical purity ensures that the internal standard does not introduce extraneous impurities or isotopic variance that could compromise method accuracy and precision. Compared to deuterated internal standards such as ethyl acetoacetate-d5, the 13C4-labeled analog avoids deuterium-associated chromatographic retention time shifts and potential deuterium-hydrogen exchange artifacts during sample preparation and analysis [2].

13C-Metabolic Flux Analysis and Ketone Body Metabolism Tracing

In metabolic flux analysis (MFA) and ketone body metabolism studies, Ethyl acetoacetate-13C4 can serve as a 13C-labeled precursor for tracing the fate of the acetoacetate carbon skeleton through metabolic pathways. The uniform labeling of all four acetoacetate carbons enables comprehensive isotopomer analysis and flux determination, whereas single-site 13C analogs provide only partial positional information. The four-carbon 13C labeling pattern allows researchers to distinguish between acetoacetate produced via direct hydrolysis versus that derived from acetyl-CoA recombination in hepatic and extrahepatic tissues. This application scenario is particularly relevant for studies of ketogenesis, diabetic ketoacidosis, and metabolic adaptation during fasting or caloric restriction. The stable isotope nature of 13C labeling eliminates the regulatory, safety, and disposal burdens associated with radioactive 14C-labeled acetoacetate tracers while maintaining comparable analytical sensitivity in modern MS and NMR platforms .

Reference Standard for Impurity Profiling and Method Validation in Pharmaceutical Quality Control

Pharmaceutical quality control laboratories may utilize Ethyl acetoacetate-13C4 as an isotopically labeled reference standard for impurity profiling, method validation, and system suitability testing in analytical methods where ethyl acetoacetate is a potential process impurity or residual solvent. The compound is available from vendors certified under ISO 17034 for reference material production, providing traceability, documented homogeneity, and stability data required for regulatory submissions including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The 13C4 labeling provides a distinct MS signature that enables unambiguous identification and quantification even in the presence of isobaric interferences. For laboratories operating under GLP or GMP compliance frameworks, the availability of comprehensive Certificates of Analysis including NMR, MS, HPLC, GC, IR, and UV characterization data reduces the burden of in-house qualification and re-verification [3].

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